molecular formula C32H33N5O6S B2574848 N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 689759-18-0

N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide

Cat. No. B2574848
CAS RN: 689759-18-0
M. Wt: 615.71
InChI Key: DFDCCNQTUGAAMW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C32H33N5O6S and its molecular weight is 615.71. The purity is usually 95%.
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Scientific Research Applications

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. In a study, novel quinazoline derivatives demonstrated significant curative activity against acetic acid-induced ulcer models, showing higher effectiveness than standard drugs used in the treatment of peptic ulcer and ulcerative colitis, without reported side effects on liver and kidney functions upon prolonged oral administration (Alasmary et al., 2017).

Antimicrobial Activity

Another study focused on the synthesis and evaluation of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides for their antimicrobial activities. These compounds were tested against a variety of bacterial and fungal strains, with some showing promising minimum inhibition zones against pathogens like Staphylococcus aureus and Enterococcus faecalis, indicating potential as novel antimicrobial agents (Antypenko et al., 2017).

H1-Antihistaminic Agents

Further research has led to the synthesis of novel quinazolinone derivatives with potential as H1-antihistaminic agents. These compounds were evaluated for their in vivo H1-antihistaminic activity, offering protection against histamine-induced bronchospasm in guinea pigs. Some compounds showed higher potency and less sedation compared to chlorpheniramine maleate, a standard H1-antihistaminic drug, highlighting their potential for further development as new classes of H1-antihistaminic agents (Alagarsamy et al., 2009; Alagarsamy et al., 2007).

Antihypertensive Heterocycles

Compounds synthesized from quinazoline derivatives have also been evaluated for their antihypertensive properties. Specific quinazolinone derivatives were investigated as novel antihypertensive heterocycles, revealing preliminary pharmacological evaluations that indicated a lack of antihypertensive activity, yet highlighting the importance of structural modifications in enhancing biological activity (Shiau et al., 1990).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O6S/c1-41-16-11-33-29(38)20-44-32-34-26-18-28-27(42-21-43-28)17-25(26)31(40)37(32)19-22-7-9-23(10-8-22)30(39)36-14-12-35(13-15-36)24-5-3-2-4-6-24/h2-10,17-18H,11-16,19-21H2,1H3,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDCCNQTUGAAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide

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